molecular formula C21H19N3O5S B2422395 N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide CAS No. 893992-53-5

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide

Cat. No.: B2422395
CAS No.: 893992-53-5
M. Wt: 425.46
InChI Key: SVRNTUJVDFFSSW-UHFFFAOYSA-N
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Description

N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a complex organic compound that features a benzo[d][1,3]dioxole moiety and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide typically involves multiple steps:

    Formation of the benzo[d][1,3]dioxole moiety: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Synthesis of the pyridazine ring: This involves the condensation of hydrazine with a suitable dicarbonyl compound.

    Thioether formation: The pyridazine derivative is then reacted with a thiol to introduce the thioether linkage.

    Amidation: Finally, the benzo[d][1,3]dioxole derivative is coupled with the pyridazine-thioether intermediate under appropriate conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.

    Reduction: Reduction reactions can target the pyridazine ring, potentially leading to the formation of dihydropyridazine derivatives.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or hydrogen gas with a palladium catalyst.

    Substitution: Halogenating agents for electrophilic substitution or nucleophiles like amines for nucleophilic substitution.

Major Products

    Oxidation: Formation of quinones or carboxylic acids.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of halogenated or aminated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

    Biological Probes: Used in the development of probes for studying biological processes.

Industry

    Material Science: Potential use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide exerts its effects depends on its application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in disease pathways. The pathways involved would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(benzo[d][1,3]dioxol-5-yl)-2-((6-phenylpyridazin-3-yl)thio)acetamide: Lacks the methoxy groups on the phenyl ring.

    N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)propionamide: Has a propionamide group instead of an acetamide group.

Uniqueness

The presence of the methoxy groups on the phenyl ring and the specific positioning of the thioether linkage and acetamide group make N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide unique. These structural features may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O5S/c1-26-16-6-3-13(9-18(16)27-2)15-5-8-21(24-23-15)30-11-20(25)22-14-4-7-17-19(10-14)29-12-28-17/h3-10H,11-12H2,1-2H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVRNTUJVDFFSSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC(=O)NC3=CC4=C(C=C3)OCO4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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